![molecular formula C11H14N4O3S2 B12820781 4-Methyl-N-((1,4,6,7-tetrahydropyrano[4,3-c]pyrazol-3-yl)methyl)thiazole-2-sulfonamide](/img/structure/B12820781.png)
4-Methyl-N-((1,4,6,7-tetrahydropyrano[4,3-c]pyrazol-3-yl)methyl)thiazole-2-sulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Methyl-N-((1,4,6,7-tetrahydropyrano[4,3-c]pyrazol-3-yl)methyl)thiazole-2-sulfonamide is a complex organic compound that belongs to the class of heterocyclic compounds. This compound is characterized by the presence of a thiazole ring, a sulfonamide group, and a pyrano-pyrazole moiety. It is of significant interest in medicinal chemistry due to its potential biological activities.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-Methyl-N-((1,4,6,7-tetrahydropyrano[4,3-c]pyrazol-3-yl)methyl)thiazole-2-sulfonamide involves multiple steps. One common approach is the intramolecular cyclization of 1,5-dicarbonyl compounds containing the pyrrole ring . For example, the pyrano-pyrazole ring can be synthesized by intramolecular dehydration of 2-[1-benzyl-4-(hydroxymethyl)pyrrolidin-3-yl]ethanol using TsCl in the presence of Et3N and a catalytic amount of DMAP .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity and yield of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
4-Methyl-N-((1,4,6,7-tetrahydropyrano[4,3-c]pyrazol-3-yl)methyl)thiazole-2-sulfonamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the sulfonamide group or the thiazole ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.
Applications De Recherche Scientifique
4-Methyl-N-((1,4,6,7-tetrahydropyrano[4,3-c]pyrazol-3-yl)methyl)thiazole-2-sulfonamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.
Mécanisme D'action
The mechanism of action of 4-Methyl-N-((1,4,6,7-tetrahydropyrano[4,3-c]pyrazol-3-yl)methyl)thiazole-2-sulfonamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets are still under investigation, but it is believed to involve inhibition of key enzymes or modulation of signaling pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
- N-({1-[(1-Ethyl-1,4,6,7-tetrahydropyrano[4,3-c]pyrazol-3-yl)methyl]-4-piperidinyl}methyl)-3-(1H-indol-3-yl)propanamide
- Methyl 1,4,6,7-tetrahydropyrano[4,3-c]pyrazole-3-carboxylate
Uniqueness
4-Methyl-N-((1,4,6,7-tetrahydropyrano[4,3-c]pyrazol-3-yl)methyl)thiazole-2-sulfonamide is unique due to its specific combination of functional groups and ring systems. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for research and potential therapeutic applications.
Propriétés
Formule moléculaire |
C11H14N4O3S2 |
|---|---|
Poids moléculaire |
314.4 g/mol |
Nom IUPAC |
4-methyl-N-(1,4,6,7-tetrahydropyrano[4,3-c]pyrazol-3-ylmethyl)-1,3-thiazole-2-sulfonamide |
InChI |
InChI=1S/C11H14N4O3S2/c1-7-6-19-11(13-7)20(16,17)12-4-10-8-5-18-3-2-9(8)14-15-10/h6,12H,2-5H2,1H3,(H,14,15) |
Clé InChI |
VPVRPEUCZWDLHH-UHFFFAOYSA-N |
SMILES canonique |
CC1=CSC(=N1)S(=O)(=O)NCC2=NNC3=C2COCC3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


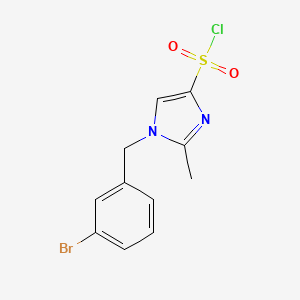

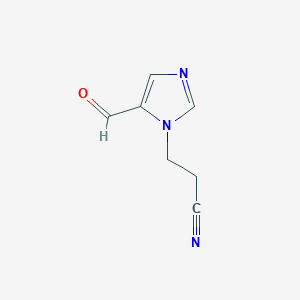
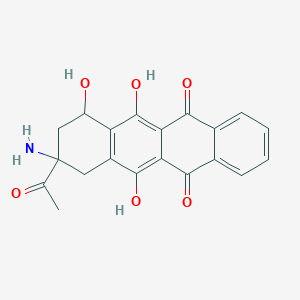
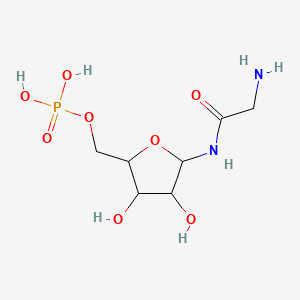
![[[(2R,4S,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] phosphono hydrogen phosphate](/img/structure/B12820735.png)
![(15S,16S)-16-hydroxy-16-(hydroxymethyl)-15-methyl-28-oxa-4,14,19-triazaoctacyclo[12.11.2.115,18.02,6.07,27.08,13.019,26.020,25]octacosa-1,6,8,10,12,20,22,24,26-nonaen-3-one](/img/structure/B12820750.png)
![5-Acetyl-4-methyl-1H-benzo[d]imidazol-2(3H)-one](/img/structure/B12820754.png)
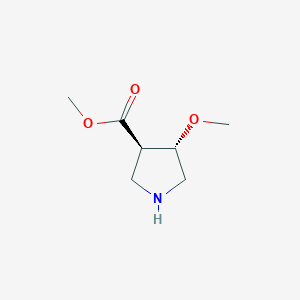
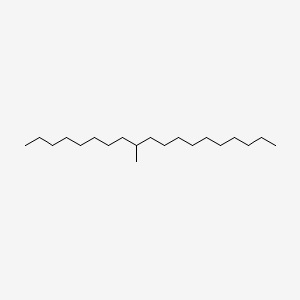

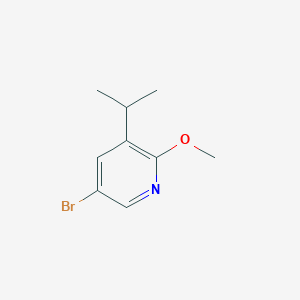
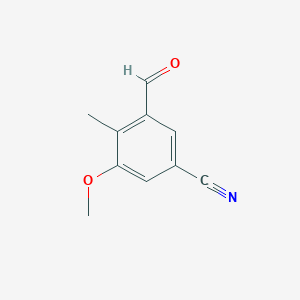
![(2S)-4-Amino-2-[[(9H-fluoren-9-ylmethoxy)carbonyl]amino]butanoic acid hydrochloride](/img/structure/B12820790.png)
